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Compound of Interest

Compound Name: 4-Bromo-2-tert-butylaniline

Cat. No.: B494279 Get Quote

Introduction

4-Bromo-2-tert-butylaniline is a versatile substituted aromatic amine that serves as a crucial

building block in organic synthesis and medicinal chemistry. Its unique substitution pattern,

featuring a bulky tert-butyl group ortho to the amine and a bromine atom para to it, allows for

regioselective derivatization at multiple sites. The amino group can be readily acylated,

alkylated, or used in condensation reactions, while the bromine atom provides a handle for

various cross-coupling reactions. These derivatization strategies enable the synthesis of a

diverse range of complex molecules with applications in drug discovery, agrochemicals, and

material science.

This document provides detailed application notes and experimental protocols for the

derivatization of 4-Bromo-2-tert-butylaniline, targeting researchers, scientists, and drug

development professionals.

Applications in Drug Discovery and Organic
Synthesis
The derivatives of 4-Bromo-2-tert-butylaniline are instrumental in the development of novel

therapeutic agents and functional materials. The reactive bromine atom and the amine group

are key to its versatility.
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Pharmaceutical Intermediates: The core structure is a key component in the synthesis of

various active pharmaceutical ingredients (APIs). Derivatization allows for the exploration of

structure-activity relationships (SAR) to optimize the efficacy, selectivity, and

pharmacokinetic properties of drug candidates. For instance, derivatives have been

investigated for their potential as antibacterial agents and enzyme inhibitors.[1]

Enzyme Inhibitors: Specific derivatives, such as N-benzoylureas, have shown cytotoxic

activity against cancer cell lines.[2] The synthesis of pyrazine carboxamide derivatives from

the parent aniline has yielded compounds with potent alkaline phosphatase inhibitory activity.

[1]

Antibacterial Agents: The emergence of drug-resistant bacterial strains necessitates the

development of new antibiotics. Pyrazine carboxamide derivatives of 4-bromo-anilines have

demonstrated significant antibacterial activity against extensively drug-resistant (XDR)

Salmonella Typhi.[1]

Cross-Coupling Reactions: The bromo-substituent is an ideal functional group for palladium-

catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.

These reactions allow for the introduction of various aryl, heteroaryl, or amino groups,

significantly increasing molecular complexity.

Analytical Standards: Derivatization is a common technique to enhance the detectability and

chromatographic separation of analytes.[3][4] Acylation, alkylation, or silylation of the amine

group can improve volatility for gas chromatography (GC) analysis or enhance the response

in other detectors.[3][5]

Data Presentation
Table 1: Physicochemical Properties of Bromo-tert-
butylanilines
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Compound
Name

Molecular
Formula

Molecular
Weight ( g/mol
)

CAS Number Reference

4-Bromo-2-tert-

butylaniline
C₁₀H₁₄BrN 228.13 850012-44-1 [6]

2-Bromo-4-tert-

butylaniline
C₁₀H₁₄BrN 228.13 103273-01-4 [7][8]

2-Bromo-4,6-di-

tert-butylaniline
C₁₄H₂₂BrN 284.23 80438-54-6 [9]

Table 2: Biological Activity of 4-Bromo-aniline
Derivatives

Derivative
Class

Target
Specific
Compound

Activity (IC₅₀
or MIC)

Reference

Pyrazine

Carboxamides

Alkaline

Phosphatase
Compound 5d

1.469 ± 0.02 µM

(IC₅₀)
[1]

Pyrazine

Carboxamides
XDR S. Typhi Compound 5d

6.25 mg/mL

(MIC)
[1]

N-Benzoylureas
HER2-Positive

Breast Cancer
4TBCB 0.61 mM (IC₅₀) [2]
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Caption: Workflow for derivatization of 4-Bromo-2-tert-butylaniline.
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Caption: Suzuki coupling reaction pathway for C-C bond formation.

Experimental Protocols
Protocol 1: Synthesis of N-(4-Bromo-2-tert-
butylphenyl)pyrazine-2-carboxamide
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This protocol describes the amidation of 4-Bromo-2-tert-butylaniline with pyrazine-2-

carboxylic acid, a key step in synthesizing biologically active compounds.[1]

Materials:

4-Bromo-2-tert-butylaniline

Pyrazine-2-carboxylic acid

N,N'-Dicyclohexylcarbodiimide (DCC)

4-Dimethylaminopyridine (DMAP)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate

n-Hexane

Procedure:

To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add 4-Bromo-2-tert-
butylaniline (1.0 eq).

Cool the mixture to 0 °C in an ice bath.

Add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.1 eq) to the stirred

solution.

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b494279?utm_src=pdf-body
https://www.mdpi.com/1424-8247/17/9/1241
https://www.benchchem.com/product/b494279?utm_src=pdf-body
https://www.benchchem.com/product/b494279?utm_src=pdf-body
https://www.benchchem.com/product/b494279?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b494279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and

wash the solid with a small amount of DCM.

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x)

and brine (1x).

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to obtain the crude product.

Purify the crude residue by silica gel column chromatography using a gradient of ethyl

acetate in n-hexane to yield the pure N-(4-Bromo-2-tert-butylphenyl)pyrazine-2-carboxamide.

Protocol 2: Synthesis of 2-Bromo-4-tert-butylaniline via
Electrophilic Bromination
This protocol details the synthesis of the regioisomer 2-Bromo-4-tert-butylaniline from 4-tert-

butylaniline, a common precursor.[10]

Materials:

4-tert-butylaniline

N-Bromosuccinimide (NBS)

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Dichloromethane (DCM)

2N Sodium hydroxide (NaOH) solution

Water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 4-tert-butylaniline (1.0 eq) in acetonitrile in a round-bottom flask.
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Cool the mixture to 0 °C using an ice bath.

Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution,

maintaining the temperature at 0 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Quench the reaction by adding water (approx. 8 volumes).

Extract the aqueous mixture with dichloromethane (3x).

Combine the organic layers and wash with 2N NaOH solution to remove any succinimide

byproduct.

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure to obtain the crude product.

If necessary, purify the product by column chromatography on silica gel.[10]

Protocol 3: General Procedure for Analytical
Derivatization for GC Analysis
This protocol outlines a general method for the acylation of the amine group to increase

volatility and improve chromatographic peak shape for GC analysis.[3][5]

Materials:

4-Bromo-2-tert-butylaniline sample (in a suitable solvent like ethyl acetate or toluene)

Acylating agent (e.g., Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), or

Pentafluorobenzyl Bromide (PFBBr))

Base catalyst (e.g., Pyridine or Triethylamine), optional, depending on the reagent

GC vials
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Procedure:

Place a known amount of the 4-Bromo-2-tert-butylaniline sample solution into a GC vial.

Add an excess of the acylating reagent (e.g., 50-100 µL of TFAA).

If required, add a small amount of base catalyst (e.g., 10 µL of pyridine).

Cap the vial tightly and heat at 60-70 °C for 15-30 minutes to ensure complete reaction.

Cool the vial to room temperature.

The sample is now ready for direct injection into the GC-MS or GC-ECD system. The

derivatization converts the polar amine into a less polar, more volatile amide, which is more

suitable for GC analysis.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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